molecular formula C22H23FO4 B2504058 Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate CAS No. 383899-41-0

Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate

Cat. No.: B2504058
CAS No.: 383899-41-0
M. Wt: 370.42
InChI Key: OGYWMHKOYZMUGD-UHFFFAOYSA-N
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Description

Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate is a synthetic organic compound that belongs to the benzofuran class. This compound is characterized by its complex structure, which includes a benzofuran core substituted with various functional groups, including a tert-butyl group, a fluorobenzyl group, and an ethyl ester group. The presence of these groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction using 4-fluorobenzyl bromide and a suitable base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-tert-butyl-5-[(4-chlorobenzyl)oxy]-1-benzofuran-3-carboxylate
  • Ethyl 2-tert-butyl-5-[(4-methylbenzyl)oxy]-1-benzofuran-3-carboxylate
  • Ethyl 2-tert-butyl-5-[(4-bromobenzyl)oxy]-1-benzofuran-3-carboxylate

Uniqueness

Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This can affect its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

ethyl 2-tert-butyl-5-[(4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FO4/c1-5-25-21(24)19-17-12-16(26-13-14-6-8-15(23)9-7-14)10-11-18(17)27-20(19)22(2,3)4/h6-12H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYWMHKOYZMUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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